molecular formula C7H9N3O B1368481 2-Methoxypyridine-3-carboximidamide

2-Methoxypyridine-3-carboximidamide

Cat. No.: B1368481
M. Wt: 151.17 g/mol
InChI Key: UWQBQOMQJVTLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine-3-carboximidamide is an organic compound characterized by a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position and a carboximidamide group (-C(NH₂)NH₂) at the 3-position. Its molecular formula is C₇H₉N₃O, yielding a molecular weight of 151.17 g/mol (calculated from atomic masses).

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-7-5(6(8)9)3-2-4-10-7/h2-4H,1H3,(H3,8,9)

InChI Key

UWQBQOMQJVTLBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Salt Form : The dihydrochloride salt in significantly increases solubility compared to the neutral forms of the other compounds.
  • Molecular Weight : The furylmethoxy derivative has the highest molecular weight (217.22 g/mol), reflecting its larger substituent.

Research Findings and Functional Implications

Solubility and Bioavailability

  • The dihydrochloride salt form of 1-methylpyrrolidine-3-carboximidamide is advantageous for aqueous formulations, a critical factor in drug development. In contrast, the furylmethoxy derivative may exhibit reduced solubility due to its hydrophobic furan moiety.
  • This compound’s neutral form likely requires formulation optimization for enhanced bioavailability.

Electronic and Steric Effects

  • The furylmethoxy group in , however, introduces conjugated π-electrons from the furan ring, which could engage in aromatic stacking interactions .
  • The pyrrolidine ring in introduces conformational rigidity, which may restrict binding to flexible enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.